![molecular formula C12H24N2O4 B2765090 叔丁基-N-{1-[(3-甲氧基丙基)氨基甲酰]乙基}甲酸酯 CAS No. 1037073-41-8](/img/structure/B2765090.png)

叔丁基-N-{1-[(3-甲氧基丙基)氨基甲酰]乙基}甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

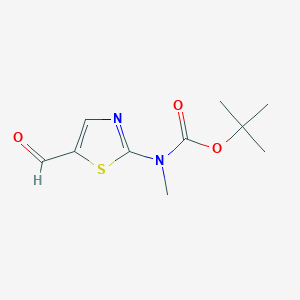

“tert-Butyl N-{1-[(3-methoxypropyl)carbamoyl]ethyl}carbamate” is a chemical compound with the linear formula C12H24N2O4 . It is an amine-protected, difunctional reagent employed in the synthesis of phosphatidyl ethanolamines and ornithine .

Synthesis Analysis

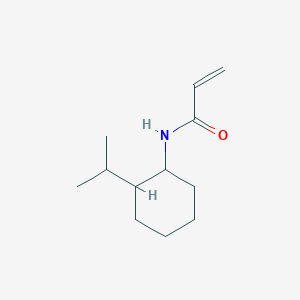

The synthesis of “tert-Butyl N-{1-[(3-methoxypropyl)carbamoyl]ethyl}carbamate” involves carbamate synthesis by amination (carboxylation) or rearrangement . The tert-butyloxycarbonyl (Boc) and related carbamate protecting groups are commonly employed to diminish the nucleophilicity of sp2-hybridized nitrogen atoms of indoles, 1,2-indazoles, pyrroles, and related structures .Molecular Structure Analysis

The molecular structure of “tert-Butyl N-{1-[(3-methoxypropyl)carbamoyl]ethyl}carbamate” can be represented by the linear formula C12H24N2O4 . More detailed structural information, such as the InChI code, can be found in specific databases .Physical and Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl N-{1-[(3-methoxypropyl)carbamoyl]ethyl}carbamate” include its molecular formula C12H24N2O4 . More detailed properties, such as melting point, boiling point, and density, can be found in specific databases .科学研究应用

折叠体研究的前体

该化合物被用作基于氮杂/α-二肽寡聚化的新型折叠体研究的前体。该研究领域探索合成聚合物和肽的折叠模式,这可能导致开发具有特定结构特征的新型材料 (Abbas 等,2009)。

生物活性化合物合成

它作为各种生物活性化合物合成中的重要中间体,例如奥米替尼 (AZD9291),突显了其在药物研究中开发新药方面的意义 (Bingbing Zhao 等,2017)。

化学传感器开发

该化合物的衍生物已用于化学传感器开发,特别是用于检测金属离子。该应用对于环境监测和检测各种生物系统中的金属离子至关重要 (Ankita Roy 等,2019)。

后聚合改性

在聚合物科学中,该化合物的衍生物已被研究用于羟基封端的聚合物的后聚合官能化。这项研究有助于开发具有特定应用定制特性的聚合物 (Frank Biedermann 等,2011)。

水性介质中的溶解度研究

在水性介质中研究燃料氧合剂的溶解度,包括叔丁基 N-{1-[(3-甲氧基丙基)氨基羰基]乙基}氨基甲酸酯的衍生物,对于了解其环境影响至关重要,特别是在地下水和地表水污染方面 (R. Gonzalez-Olmos & M. Iglesias,2008)。

安全和危害

作用机制

Target of Action

The primary target of the compound “tert-Butyl N-{1-[(3-methoxypropyl)carbamoyl]ethyl}carbamate” is the voltage-gated sodium channels . These channels play a crucial role in the generation and propagation of action potentials in neurons and other excitable cells .

Mode of Action

The compound selectively enhances the slow inactivation of voltage-gated sodium channels . This means it prolongs the time these channels remain closed after an action potential, thereby reducing the excitability of the neuron . Additionally, it regulates the collapse response mediator protein 2 (CRMP2) , a protein involved in neuronal development and axonal growth .

Biochemical Pathways

The regulation of crmp2 suggests that it may influence pathways related to neuronal development and axonal growth

Result of Action

The molecular and cellular effects of the compound’s action include a reduction in neuronal excitability due to enhanced slow inactivation of voltage-gated sodium channels . This could potentially lead to effects such as reduced pain sensation or altered neuronal signaling. The regulation of CRMP2 may also lead to effects on neuronal development and axonal growth .

属性

IUPAC Name |

tert-butyl N-[1-(3-methoxypropylamino)-1-oxopropan-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O4/c1-9(10(15)13-7-6-8-17-5)14-11(16)18-12(2,3)4/h9H,6-8H2,1-5H3,(H,13,15)(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYIJDOGDSSTJGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCCCOC)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{4-[4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-3-hydroxyphenoxy}acetohydrazide](/img/structure/B2765013.png)

![N-[2-(4-methoxyphenyl)ethyl]-2,2-dimethyloxan-4-amine](/img/structure/B2765016.png)

![8-(Bromomethyl)bicyclo[5.1.0]octane](/img/structure/B2765019.png)

![2-bromo-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2765021.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2765023.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2765024.png)

![N-{1-[(4-bromophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}furan-2-carboxamide](/img/structure/B2765028.png)